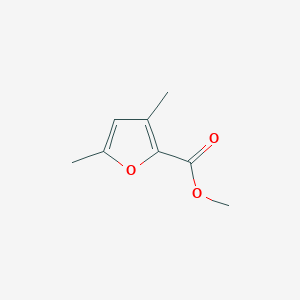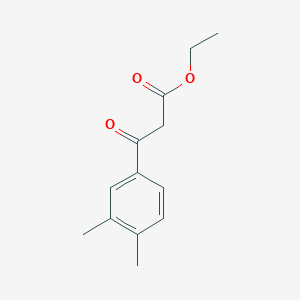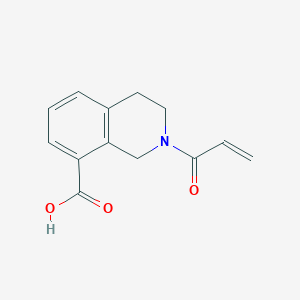
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid” is a versatile chemical compound used in diverse scientific research applications. It is an unnatural α-amino acid with unique conformational features that represents the core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products .
Synthesis Analysis
Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) .Chemical Reactions Analysis
Isoquinoline alkaloids, including “2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid”, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of compounds related to 2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid. One study outlines the synthesis of tetrahydroisoquinolines, highlighting the stereochemical control in the formation of these compounds, which are important for developing pharmacologically active molecules. The process involves diastereoselective alkylation and can be compared with other methods for synthesizing enantiomerically pure substituted tetrahydroisoquinolines, crucial for producing important groups of alkaloids (Huber & Seebach, 1987).
Potential Pharmacological Applications
Another area of research focuses on antiallergic activity, where derivatives of quinoline-2-carboxylic acids have shown promise. Substitution of 1,4-dihydro-4-oxoquinoline-2-carboxylic acid by various substituents enhanced activity in passive cutaneous anaphylaxis assays, indicating potential for the development of new antiallergic agents (Erickson et al., 1978).
Chemical Reduction and N-Alkylation Processes
The versatility of sodium borohydride in combination with carboxylic acids has been demonstrated in the reduction and N-alkylation of various functional groups, including isoquinolines. This showcases an efficient set of reagents for reducing and functionalizing isoquinoline derivatives, emphasizing the compound's relevance in synthetic organic chemistry (Gribble, 1999).
Directed Arylation and Alkylation
A study on auxiliary-assisted palladium-catalyzed arylation and alkylation has shed light on functionalizing sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives. This method, which employs an 8-aminoquinoline amide substrate, illustrates the broad applicability of such structural motifs for introducing aryl or alkyl groups into molecules, a crucial step in the development of complex organic compounds (Shabashov & Daugulis, 2010).
Structural Characterization and Complexation
Further research has characterized the complexation behavior of related compounds, such as 4,8-Dihydroxyquinoline-2-carboxylic acid with vanadium(V), revealing how these molecules can serve as tridentate ligands. The structural characterization provides insights into the molecular arrangement and interaction within complexes, laying the groundwork for potential applications in catalysis and material science (Moriuchi et al., 2007).
properties
IUPAC Name |
2-prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-12(15)14-7-6-9-4-3-5-10(13(16)17)11(9)8-14/h2-5H,1,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFROZCIDIJNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Prop-2-enoyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

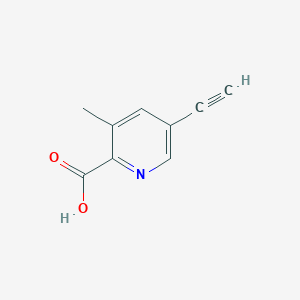
![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)
![1-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2774612.png)
![N-(tert-butyl)-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774615.png)
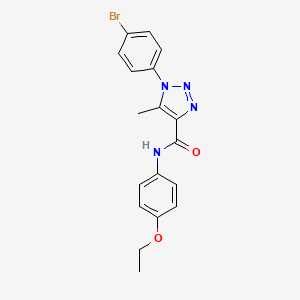
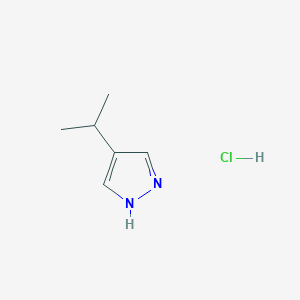
![(Z)-3-[3-[(4-Bromophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2774618.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2774620.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774622.png)
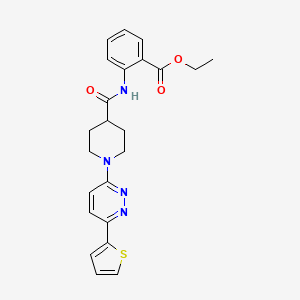
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2774625.png)
